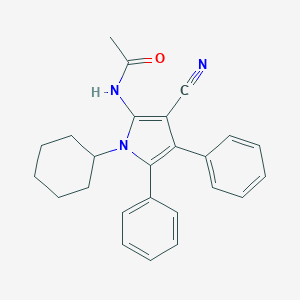
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with cyano, cyclohexyl, and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrrole derivative, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(4-methylphenoxy)acetamide
- N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1-naphthyloxy)acetamide
Uniqueness
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
325822-13-7 |
|---|---|
Formule moléculaire |
C25H25N3O |
Poids moléculaire |
383.5g/mol |
Nom IUPAC |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C25H25N3O/c1-18(29)27-25-22(17-26)23(19-11-5-2-6-12-19)24(20-13-7-3-8-14-20)28(25)21-15-9-4-10-16-21/h2-3,5-8,11-14,21H,4,9-10,15-16H2,1H3,(H,27,29) |
Clé InChI |
QKFRQNSVXQXLOV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canonique |
CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















